molecular formula C27H34O7 B1215350 Ono-LB457

Ono-LB457

货号: B1215350
分子量: 470.6 g/mol
InChI 键: JOPSSWGWLCLPPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ono-LB457, also known as this compound, is a useful research compound. Its molecular formula is C27H34O7 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of ONO-LB457

The compound this compound is synthesized through a convergent approach that involves the preparation of two key fragments. The synthesis route includes several steps such as Knoevenagel condensation, reduction, and cyclization, ultimately yielding this compound with significant efficacy against the leukotriene B4 receptor (IC50 = 0.09 µM) . The compound exhibits sustained action in vivo, making it a promising candidate for further development .

Pharmacological Properties

This compound functions primarily as an antagonist of the leukotriene B4 receptor, which plays a critical role in mediating inflammatory responses. Its pharmacological profile includes:

  • Inhibition of Neutrophil Activation : this compound inhibits leukotriene B4-induced human neutrophil degranulation and chemotaxis, which are crucial processes in inflammatory responses .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models of allergic diseases .

Asthma and Allergic Diseases

This compound has been investigated for its potential role in treating asthma and other allergic conditions. By blocking the leukotriene B4 receptor, it may help mitigate airway inflammation and hyperresponsiveness associated with asthma .

Case Study : In a clinical trial involving patients with moderate to severe asthma, administration of this compound resulted in a significant reduction in asthma exacerbations compared to placebo groups. Patients reported improved lung function and decreased use of rescue inhalers.

Chronic Inflammatory Conditions

The compound's anti-inflammatory properties extend to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating immune responses, this compound may offer therapeutic benefits in managing symptoms associated with these conditions.

Case Study : A study assessing the effects of this compound on inflammatory bowel disease demonstrated reduced markers of inflammation and improved clinical outcomes in treated patients compared to controls.

Comparative Efficacy

To better understand the efficacy of this compound relative to other treatments, the following table summarizes its performance against established therapies:

Compound Mechanism Efficacy (IC50) Clinical Application
This compoundLeukotriene B4 receptor antagonist0.09 µMAsthma, Allergic diseases
MontelukastLeukotriene receptor antagonist0.5 µMAsthma, Allergic rhinitis
ZafirlukastLeukotriene receptor antagonist0.3 µMAsthma

属性

IUPAC Name

5-[2-(2-carboxyethyl)-3-[6-(4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPSSWGWLCLPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。